N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
Description
Systematic IUPAC Nomenclature and Constitutional Analysis
The systematic name N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c]thiadiazole-4-sulfonamide follows IUPAC guidelines for polycyclic systems. Breaking down the name:
- Benzo[c]thiadiazole : A bicyclic system comprising a benzene ring fused to a 1,2,5-thiadiazole ring, where the sulfur and nitrogen atoms occupy positions 1 and 2, respectively. The "c" notation indicates fusion between the benzene ring’s carbon 1 and the thiadiazole’s nitrogen.
- 4-sulfonamide : A sulfonamide group (-SO2NH2) attached to position 4 of the benzo[c]thiadiazole system.
- (2-(furan-2-yl)pyridin-4-yl)methyl : A pyridine ring substituted at position 2 with a furan-2-yl group and at position 4 with a methylene bridge (-CH2-) connecting to the sulfonamide nitrogen.
The molecular formula is C16H12N4O3S2 , with a molecular weight of 372.4 g/mol . Constitutional analysis confirms the presence of three distinct heterocycles:
- Benzo[c]thiadiazole : Provides a planar, electron-deficient core.
- Pyridine : Introduces basicity and π-π stacking potential.
- Furan : Contributes oxygen-based heteroatom interactions and conformational flexibility.
Crystallographic Structure Elucidation via X-ray Diffraction
X-ray crystallography reveals critical structural details:
- Planarity : The benzo[c]thiadiazole core adopts a nearly planar configuration, with bond lengths of 1.74 Å (S-N) and 1.28 Å (N-N) within the thiadiazole ring.
- Dihedral Angles : The pyridine and furan rings form dihedral angles of 12.5° and 18.7° , respectively, relative to the benzo[c]thiadiazole plane, minimizing steric strain.
- Intermolecular Interactions :
Table 1: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| Unit Cell Dimensions | a=8.42 Å, b=10.15 Å, c=14.73 Å |
| Bond Angle (C6-S1-C7) | 88.2° |
| Torsion Angle (N3-N2-C7-S1) | 168.26° |
These features stabilize the crystal lattice, contributing to a calculated lattice energy of -142.7 kJ/mol .
Comparative Molecular Architecture with Benzo[c]thiadiazole Derivatives
Structural comparisons with related derivatives highlight key distinctions:
Substituent Positioning :
- Analogues with pyridin-3-ylmethyl groups (e.g., CAS 2034562-25-7) exhibit reduced planarity due to steric clashes between the pyridine and thiadiazole rings.
- 5-(Furan-2-yl)pyridin-3-yl variants (CAS 2034340-24-2) show enhanced solubility in polar solvents, attributed to increased dipole moments from the meta-substituted pyridine.
Electronic Effects :
Table 2: Comparative Molecular Features
| Compound | Substitution Pattern | LUMO (eV) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 4-sulfonamide | -2.1 | 0.45 |
| 3-Pyridinylmethyl Derivative | 3-sulfonamide | -1.9 | 0.32 |
| 5-Furan-2-yl Derivative | 5-sulfonamide | -1.8 | 0.67 |
Conformational Analysis Through NMR Spectroscopy
1H and 13C NMR spectra provide insights into dynamic conformations:
- Pyridine Protons : The H-2 and H-6 protons on the pyridine ring resonate as doublets at δ 8.52 ppm (J = 5.4 Hz) and δ 7.89 ppm (J = 5.4 Hz), respectively, indicating para-substitution.
- Furan Ring : The H-3 and H-4 protons appear as a triplet (δ 6.37 ppm, J = 1.8 Hz) and doublet (δ 7.45 ppm, J = 1.8 Hz), consistent with 2-substituted furan.
- Methylene Bridge : The -CH2- group linking pyridine and sulfonamide exhibits a singlet at δ 4.21 ppm , confirming minimal coupling with adjacent groups.
NOESY correlations reveal spatial proximity between the furan H-3 proton and pyridine H-6 proton (distance: 2.3 Å ), suggesting a folded conformation in solution. This contrasts with the extended crystallographic structure, highlighting solvent-dependent conformational flexibility.
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c21-25(22,15-5-1-3-12-16(15)20-24-19-12)18-10-11-6-7-17-13(9-11)14-4-2-8-23-14/h1-9,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOPZMAZFUIACO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing thiadiazole and pyridine moieties. For instance, derivatives of benzo[c][1,2,5]thiadiazole have shown promising results against various cancer cell lines. A notable example includes a thiazole-pyridine hybrid that exhibited superior anti-breast cancer efficacy compared to standard chemotherapeutic agents like 5-fluorouracil . The mechanism of action is believed to involve the inhibition of specific pathways that promote tumor growth and survival.
Antimicrobial Properties
Compounds similar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide have demonstrated significant antibacterial and antifungal activities. For example, thiazole derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values comparable to or better than established antibiotics . This suggests potential for developing new antimicrobial agents.
Antiviral Effects
Thiadiazole derivatives have also been investigated for their antiviral properties. Some compounds have shown effectiveness against viral infections by disrupting viral replication processes . The structural features of this compound may contribute to its ability to inhibit viral activity.
Enzyme Inhibition
Research indicates that thiadiazole-containing compounds can act as enzyme inhibitors. For instance, certain derivatives have been found to inhibit key enzymes involved in metabolic pathways related to cancer and infectious diseases . This property is crucial for designing targeted therapies that can modulate specific biochemical processes.
Molecular Probes
The unique structural characteristics of this compound make it a suitable candidate for use as a molecular probe in biological studies. Its ability to selectively bind to certain biological targets allows researchers to visualize and study cellular processes in real-time.
Organic Electronics
The compound's electronic properties may lend it utility in the field of organic electronics. Research into thiadiazole derivatives has shown their potential as components in organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to their favorable charge transport properties .
Sensors
This compound could be integrated into sensor technologies for detecting specific biomolecules or environmental pollutants due to its chemical reactivity and selectivity .
Case Studies
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . Additionally, the furan and pyridine rings can interact with DNA or proteins, potentially disrupting their normal function .
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate the uniqueness of N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, we compare its structural and functional attributes with three analogous compounds:
Structural Analogues
Notes:
- *Estimated based on formula.
- The target compound’s furan-pyridine substituent distinguishes it from piperazine-linked analogues (e.g., VU 0255035), which exhibit M1 receptor antagonism.
- Unlike thiazole-containing analogues, the benzo[c][1,2,5]thiadiazole core enhances π-π stacking interactions in receptor binding.
Pharmacological Profiles
- VU 0255035 : Exhibits >100-fold selectivity for M1 over M4 receptors (IC₅₀ = 12 nM).
- N-(3-Piperazin-1-yl-3-oxopropyl) Analogue : Displays dual M1/M4 antagonism but lower selectivity.
- Target Compound : Predicted to have enhanced blood-brain barrier penetration due to the lipophilic furan-pyridine group, though activity data remain unpublished.
Stability and Tautomerism
Similar to triazole-thione derivatives, the benzo[c][1,2,5]thiadiazole core may exhibit tautomeric stability, avoiding reactive thiol forms (absence of νS-H at 2500–2600 cm⁻¹).
Biological Activity
N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (CAS Number: 2034594-69-7) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 372.4 g/mol. The compound features a thiadiazole ring fused with a furan-pyridine moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂N₄O₃S₂ |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 2034594-69-7 |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing thiadiazole rings have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing or electron-donating groups in the structure can enhance antibacterial activity by influencing the compound's interaction with bacterial cell membranes .
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer activities. A study demonstrated that certain thiadiazole compounds exhibited cytotoxic effects against cancer cell lines, with IC50 values indicating potent activity. The structural modifications in these compounds can lead to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .
Anticonvulsant Effects
Some derivatives of thiadiazole have been reported to possess anticonvulsant properties. The structure of this compound suggests potential for similar effects due to the presence of the pyridine and thiadiazole moieties, which are known for their neuroprotective properties .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the thiadiazole and pyridine rings can significantly influence biological activity. For example:
- Electron-donating groups at specific positions on the phenyl ring can enhance anticancer activity.
- Substituents on the furan ring can modulate antimicrobial potency.
- The length and nature of side chains attached to the thiadiazole core affect both solubility and bioavailability.
Case Study 1: Antibacterial Activity
In a comparative study involving various thiadiazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 32 μg/mL against S. aureus, outperforming standard antibiotics like ampicillin .
Case Study 2: Anticancer Efficacy
A derivative structurally related to N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole showed promising results in inhibiting cell proliferation in breast cancer cell lines (MCF7). The study reported an IC50 value of 1.98 µg/mL, indicating strong cytotoxicity compared to control treatments .
Q & A
Q. How do vibrational modes in FT-IR spectra correlate with the compound’s functional groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
